
(2-Chloro-1,1-difluoroethoxy)benzene, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-1,1-difluoroethoxy)benzene, 98%, (C6H3ClF2OCH2CH3) is an organofluorine compound that is commonly used in organic synthesis and as a reagent in various laboratory experiments. It is a colorless liquid with a boiling point of 118.8°C and a melting point of -70.9°C. It is slightly soluble in water and miscible in organic solvents. This compound is also known as 2-chloro-1,1-difluoroethoxybenzene, 2-chloro-1,1-difluoroethoxybenzene-98%, 2-chloro-1,1-difluoroethoxybenzene-99%, and 2-chloro-1,1-difluoroethoxybenzene-100%.
Mécanisme D'action
The mechanism of action of (2-Chloro-1,1-difluoroethoxy)benzene, 98%, is not well understood. However, it is believed that this compound acts as an electrophile, meaning it is attracted to electrons. This attraction allows it to react with nucleophiles, which are molecules that contain a positively charged nucleus. The reaction of the nucleophile with the electrophile then results in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-Chloro-1,1-difluoroethoxy)benzene, 98%, are not well understood. However, it is known that this compound can be toxic if ingested or inhaled in large amounts. It can also cause irritation to the skin and eyes if it comes into contact with them. Additionally, it is believed that this compound can have a mutagenic effect on cells, meaning it can cause mutations in DNA.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (2-Chloro-1,1-difluoroethoxy)benzene, 98%, in laboratory experiments is its low cost and availability. Additionally, it is highly reactive, making it an ideal reagent for many organic synthesis reactions. However, it is also highly toxic and can cause irritation to the skin and eyes if it comes into contact with them. Therefore, it is important to take safety precautions when using this compound in the laboratory.
Orientations Futures
There are a number of potential future directions for the use of (2-Chloro-1,1-difluoroethoxy)benzene, 98%. One potential direction is the use of this compound in the synthesis of new pharmaceuticals and other organic compounds. Additionally, this compound could be used to study the reactivity of organic compounds, as well as the structure and properties of organic molecules. Furthermore, it could be used as a catalyst in the synthesis of polymers and other organic materials. Finally, it could be used in the development of new pesticides and other chemicals.
Méthodes De Synthèse
The synthesis of (2-Chloro-1,1-difluoroethoxy)benzene, 98%, can be achieved through a number of methods. One of the most common methods is the reaction of 1,1-difluoroethanol with phosphorus pentachloride, which results in the formation of (2-chloro-1,1-difluoroethoxy)benzene. This reaction proceeds in the presence of a suitable solvent such as dichloromethane. Another method of synthesis involves the reaction of 2-chloro-1,1-difluoroethanol with phosphorus pentachloride in the presence of a suitable solvent such as dichloromethane.
Applications De Recherche Scientifique
(2-Chloro-1,1-difluoroethoxy)benzene, 98%, has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis and to synthesize other organic compounds. It is also used as a catalyst in the synthesis of polymers and other organic materials. Additionally, it is used in the synthesis of pharmaceuticals, pesticides, and other chemicals. It can also be used to study the reactivity of organic compounds, as well as to study the structure and properties of organic molecules.
Propriétés
IUPAC Name |
(2-chloro-1,1-difluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-6-8(10,11)12-7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBGATPXNBUOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(CCl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-1,1-difluoroethoxy)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

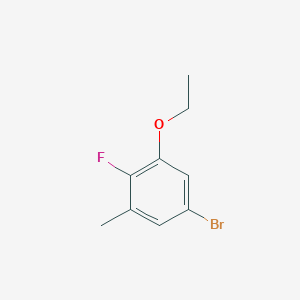
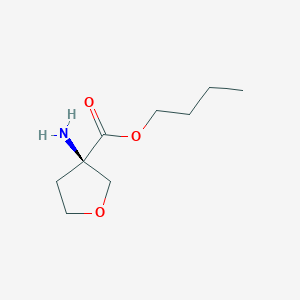
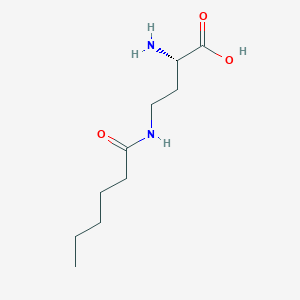
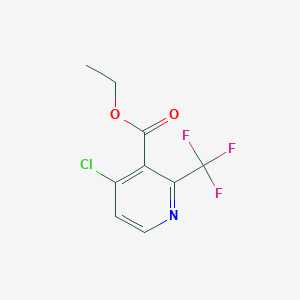
![Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315346.png)
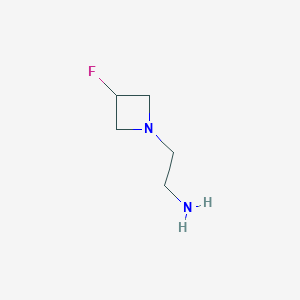
![3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315354.png)
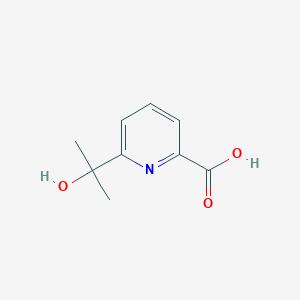

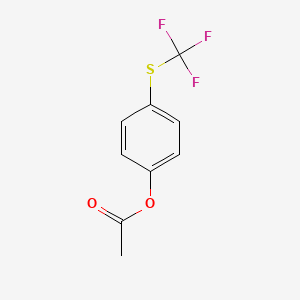
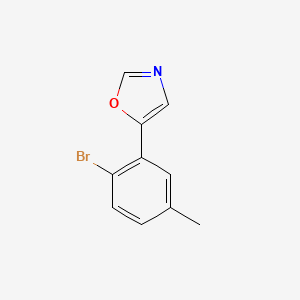

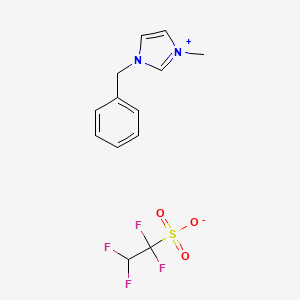
![[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B6315430.png)